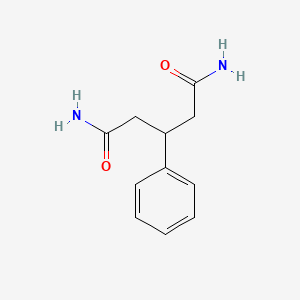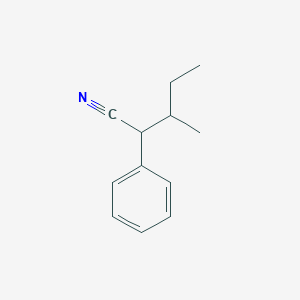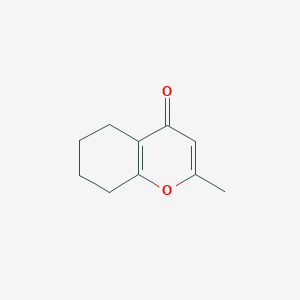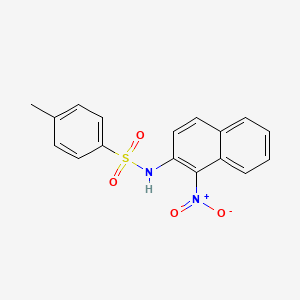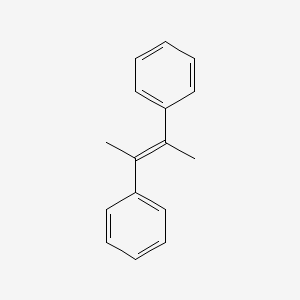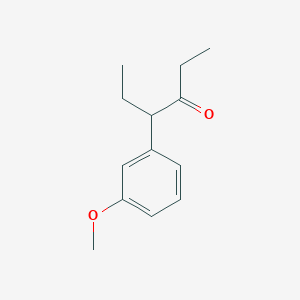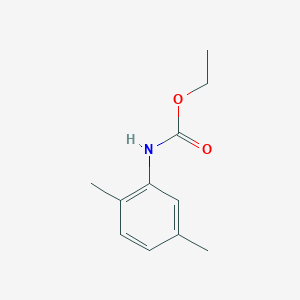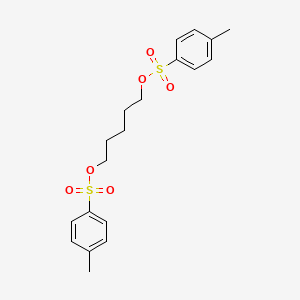
5-(4-Methylphenyl)sulfonyloxypentyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methylphenyl)sulfonyloxypentyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C19H24O6S2 and a molecular weight of 412.528 g/mol . This compound is known for its unique structure, which includes two sulfonate groups attached to a pentyl chain and a 4-methylphenyl group. It is often used in research and industrial applications due to its specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)sulfonyloxypentyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 5-hydroxypentyl 4-methylbenzenesulfonate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Methylphenyl)sulfonyloxypentyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The sulfonate groups can be reduced to thiols or sulfides.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing the sulfonate groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Applications De Recherche Scientifique
5-(4-Methylphenyl)sulfonyloxypentyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonate groups into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a targeting moiety.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(4-Methylphenyl)sulfonyloxypentyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate groups can form strong interactions with amino acid residues in proteins, leading to inhibition or modification of their activity. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Methylphenyl)sulfonyloxypentyl 4-methylbenzenesulfonate compound with 2-(2-{[(4-Methylphenyl)sulfonyloxy]ethoxy}ethyl 4-methylbenzenesulfonate): This compound has a similar structure but includes an additional ethoxy group.
Pentyl 4-methylbenzenesulfonate: A simpler compound with only one sulfonate group.
Uniqueness
This compound is unique due to its dual sulfonate groups, which provide distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple functional modifications, making it a versatile compound in research and industrial settings .
Propriétés
Numéro CAS |
24293-28-5 |
|---|---|
Formule moléculaire |
C19H24O6S2 |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
5-(4-methylphenyl)sulfonyloxypentyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H24O6S2/c1-16-6-10-18(11-7-16)26(20,21)24-14-4-3-5-15-25-27(22,23)19-12-8-17(2)9-13-19/h6-13H,3-5,14-15H2,1-2H3 |
Clé InChI |
GMMNFKKJUMYAPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCOS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


